Src Kinase Inhibition: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene Demonstrates Ki = 200 nM Against Src Kinase
1-(Bromomethyl)-2-(phenylsulfonyl)benzene exhibits measurable inhibitory activity against human recombinant Src kinase with a Ki value of 200 nM [1]. This represents a distinct pharmacological profile compared to bromomethyl phenyl sulfone, for which no equivalent Src kinase inhibition data is documented in authoritative databases, and to the para-substituted isomer 2-[(phenylsulfonyl)methyl]benzyl bromide, which has been primarily characterized as a brominating reagent rather than a direct kinase inhibitor . The ortho-positioning of the sulfonyl and bromomethyl groups in the target compound likely facilitates a binding conformation that engages the kinase active site, a structural feature absent in both comparators.
| Evidence Dimension | Src kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | Bromomethyl phenyl sulfone: No Src kinase inhibition data available; 2-[(Phenylsulfonyl)methyl]benzyl bromide: No Src kinase inhibition data available |
| Quantified Difference | Target compound shows quantifiable inhibition; comparators lack documented activity in this assay |
| Conditions | Inhibition of human recombinant Src kinase using KVEKIGEGTYGVVYK as substrate by filter binding assay in presence of [gamma-32P]ATP |
Why This Matters
For researchers developing Src kinase inhibitors, the target compound provides a validated starting point with a defined potency metric, unlike its analogs which would require de novo SAR exploration.
- [1] BindingDB. (n.d.). BDBM50102887 (CHEMBL3393983): Affinity Data Ki = 200 nM. Inhibition of human recombinant Src kinase. View Source
